

Introduction: The Strategic Role of Fluorine in a Versatile Synthetic Scaffold

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Compound of Interest

Compound Name: 3,4,5-Trifluorocinnamic acid

Cat. No.: B3382470

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3,4,5-Trifluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated parent. In drug development, the incorporation of fluorine is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating acidity (pKa) to optimize solubility and cell permeability.

This guide serves as a comprehensive technical resource on the core physical properties of **3,4,5-Trifluorocinnamic acid**. As senior application scientists, our objective is to synthesize the available data with practical, field-proven insights into the experimental methodologies used for its characterization. This document provides not just data, but the context and causality behind its measurement, ensuring a trustworthy and authoritative foundation for its use in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in synthesis and formulation. The data presented below have been consolidated from supplier technical data sheets. It is crucial to note that while some values are derived from

experimental measurements, others are predicted through computational models and should be regarded as such.

Property	Value	Reference(s)
CAS Number	152152-19-7	[1][2]
Molecular Formula	C ₉ H ₅ F ₃ O ₂	[2][3]
Molecular Weight	202.13 g/mol	[2][3]
Appearance	Light creamy lemon to white powder/solid	[4]
Melting Point	195 - 199 °C (lit.)	[4]
Boiling Point	273.8 ± 35.0 °C (Predicted)	[4]
Density	1.468 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.13 ± 0.10 (Predicted)	[4]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3,4,5-Trifluorocinnamic acid**. While specific, published spectra for this exact molecule are not readily available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For **3,4,5-Trifluorocinnamic acid**, the following characteristic absorption bands are expected:

- ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, typically broadened due to hydrogen bonding.
- ~1700-1680 cm⁻¹ (strong, sharp): C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation slightly lowers the frequency compared to a saturated carboxylic acid.
- ~1640 cm⁻¹ (medium): C=C stretching of the alkene portion of the cinnamate structure.

- $\sim 1300\text{-}1000\text{ cm}^{-1}$ (strong): C-F stretching vibrations from the trifluorinated phenyl ring. These are typically strong and sharp absorptions found in the fingerprint region.
- $\sim 980\text{ cm}^{-1}$ (medium): Out-of-plane C-H bend characteristic of a trans-alkene, providing confirmation of the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
 - A broad singlet peak for the acidic proton of the carboxylic acid ($-\text{COOH}$), typically found far downfield ($>10\text{ ppm}$), though its visibility can depend on the solvent used.
 - Two doublets in the vinyl region ($6.0\text{-}8.0\text{ ppm}$) corresponding to the $-\text{CH}=\text{CH}-$ protons. The trans-relationship is confirmed by a large coupling constant (J) of approximately 16 Hz .
 - A signal for the two aromatic protons (Ar-H). Due to the molecule's symmetry, these two protons are chemically equivalent. They will be split by the adjacent fluorine atoms (F3 and F5) and the more distant F4 fluorine, likely resulting in a complex multiplet, potentially a triplet of doublets.
- ^{13}C NMR: The carbon spectrum will show nine distinct signals.
 - The carbonyl carbon ($\text{C}=\text{O}$) of the carboxylic acid will appear around $167\text{-}170\text{ ppm}$.
 - The two vinyl carbons ($-\text{CH}=\text{CH}-$) will be in the $115\text{-}145\text{ ppm}$ range.
 - The aromatic carbons will appear in the $110\text{-}160\text{ ppm}$ range. Critically, the carbons directly bonded to fluorine will exhibit large one-bond coupling constants ($^1\text{JC-F}$), and other aromatic carbons will show smaller two- or three-bond couplings, which can be invaluable for definitive signal assignment.
- ^{19}F NMR: As a fluorinated compound, ^{19}F NMR is essential for characterization.[\[5\]](#)

- Due to symmetry, two signals are expected.
- The fluorine at the 4-position (F4) will appear as a triplet, as it is coupled to the two equivalent fluorines at the 3- and 5-positions.
- The fluorines at the 3- and 5-positions (F3, F5) are chemically equivalent and will appear as a doublet, coupled to the single fluorine at the 4-position. The chemical shifts for aromatic fluorines typically fall within the -100 to -170 ppm range relative to a CFCl_3 standard.^[6]

Experimental Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)

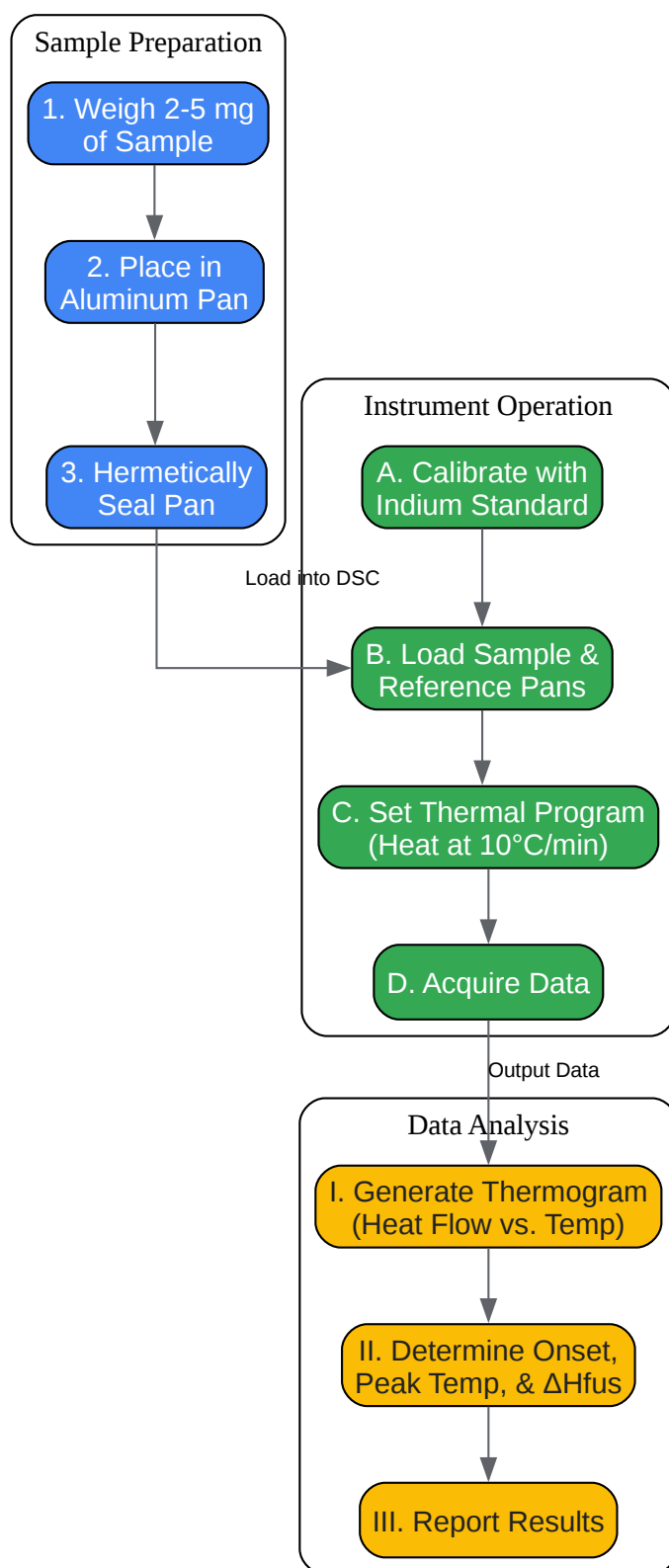
Expertise & Rationale: The melting point is a critical indicator of purity. While capillary methods are common, Differential Scanning Calorimetry (DSC) provides a more detailed and quantitative thermal profile.^[7] It measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting thermogram gives the onset temperature of melting and the peak maximum, as well as the enthalpy of fusion (ΔH_{fus}), which is the energy required to melt the sample. This protocol is self-validating; a sharp, well-defined melting peak is indicative of a high-purity sample, whereas a broad peak suggests the presence of impurities or multiple crystalline forms.

Step-by-Step Protocol:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH_{fus} : 28.45 J/g). This ensures the accuracy of the measurements.
- Sample Preparation: Accurately weigh 2-5 mg of **3,4,5-Trifluorocinnamic acid** into a standard aluminum DSC pan.
- Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This prevents any loss of sample due to sublimation. An identical empty, sealed pan should be used as the reference.

- **Thermal Program:** Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
- **Data Acquisition:** Heat the sample at a controlled linear rate, typically 10 °C/min, from a starting temperature well below the expected melting point (e.g., 30 °C) to a temperature well above it (e.g., 220 °C).
- **Data Analysis:** The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting event. Determine the onset temperature (the intersection of the baseline with the leading edge of the peak) and the peak temperature. The integrated area of the peak is proportional to the enthalpy of fusion.

Workflow Visualization



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Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile and Handling

Solubility: While quantitative public data is limited, cinnamic acids are generally poorly soluble in water and freely soluble in many organic solvents. For **3,4,5-Trifluorocinnamic acid**, good solubility can be expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone, as well as in alcohols like methanol and ethanol. Its utility in aqueous buffers for biological assays will be highly pH-dependent, with solubility increasing significantly above its pKa as the carboxylate salt is formed.

Storage and Handling: **3,4,5-Trifluorocinnamic acid** should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound, as it is classified as an irritant.

Conclusion

3,4,5-Trifluorocinnamic acid is a valuable building block for chemical synthesis, offering the advantageous physicochemical properties conferred by its trifluorinated phenyl ring. This guide has consolidated its core physical properties, including its high melting point and predicted pKa, and outlined the expected spectroscopic signatures for robust identification. The detailed DSC protocol provides a reliable, self-validating method for thermal analysis and purity assessment. A comprehensive understanding of these physical properties is the essential first step for any researcher aiming to leverage this versatile compound in drug discovery, materials science, or other advanced applications.

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